N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-4-carboxamide
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Overview
Description
N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-4-carboxamide is a complex organic compound that features a piperidine ring, a phenylethyl group, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylethyl Group: This step often involves a Friedel-Crafts alkylation reaction where the phenylethyl group is introduced to the piperidine ring.
Formation of the Pyridine Carboxamide Moiety: This can be synthesized through a series of reactions including amide formation and subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-4-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in studies of receptor binding and signal transduction.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Fentanyl Analogs: Compounds like fentanyl and its derivatives share structural similarities, particularly the piperidine ring and phenylethyl group.
Indole Derivatives: These compounds also feature aromatic rings and can undergo similar chemical reactions.
Uniqueness
N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a range of chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-23-10-9-18(13-20(23)26)21(27)22-14-16-7-11-24(12-8-16)15-19(25)17-5-3-2-4-6-17/h2-6,9-10,13,16,19,25H,7-8,11-12,14-15H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNSQUKJZHJNBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)NCC2CCN(CC2)CC(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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